molecular formula C15H13BrN2O2S2 B12199439 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12199439
M. Wt: 397.3 g/mol
InChI Key: CALJGQOJINFXCL-UHFFFAOYSA-N
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Description

Chemical Structure: This compound belongs to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) family, a privileged scaffold in medicinal chemistry . The core structure consists of a tricyclic system with a piperidine ring fused to an indole moiety. Key modifications include:

  • 2-(2-Thienylsulfonyl) group: Introduces a sulfonyl-linked thiophene ring, which may influence solubility and receptor interactions.

Properties

Molecular Formula

C15H13BrN2O2S2

Molecular Weight

397.3 g/mol

IUPAC Name

6-bromo-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C15H13BrN2O2S2/c16-12-4-1-3-10-11-9-18(7-6-13(11)17-15(10)12)22(19,20)14-5-2-8-21-14/h1-5,8,17H,6-7,9H2

InChI Key

CALJGQOJINFXCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Hydrazine-Piperidone Cyclocondensation

The pyridoindole core is typically synthesized via acid-catalyzed cyclocondensation of (2-bromophenyl)hydrazine hydrochloride with piperidin-4-one derivatives. Key parameters include:

  • Reagents : (2-Bromophenyl)hydrazine hydrochloride, piperidin-4-one hydrochloride.

  • Conditions : Reflux in ethanol with concentrated HCl (2.65 equiv) for 12–16 hours.

  • Mechanism : Acid-mediated formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the tetrahydro-pyridoindole structure.

ParameterValue
Yield76–83%
Purity (UPLC)96.86%
Key ByproductUncyclized hydrazone

Bromination Strategies

Direct Bromination vs. Pre-Brominated Intermediates

The 6-bromo substituent is typically introduced early using pre-brominated starting materials (e.g., 2-bromophenylhydrazine). Post-cyclization bromination is less common due to steric hindrance and competing side reactions.

Electrophilic Aromatic Substitution

In cases where late-stage bromination is necessary, conditions include:

  • Reagents : Br₂ (neat) or N-bromosuccinimide (NBS).

  • Catalysts : FeCl₃ or AlCl₃.

  • Solvents : Dichloromethane or CCl₄.

Sulfonylation with 2-Thienylsulfonyl Groups

Nucleophilic Aromatic Substitution

The sulfonyl group is introduced via reaction of the pyridoindole amine with 2-thienylsulfonyl chloride:

  • Reagents : 2-Thienylsulfonyl chloride (1.2 equiv).

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Solvent : Dichloromethane or THF at 0°C to room temperature.

ParameterValue
Yield65–72% (estimated)
Key ChallengeCompeting N-sulfonylation

Optimization of Sulfonylation

  • Temperature Control : Slow addition at 0°C minimizes di-sulfonylation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the mono-sulfonylated product.

Integrated Synthetic Protocol

A representative large-scale synthesis combines the above steps:

Step 1 : Cyclocondensation

  • (2-Bromophenyl)hydrazine hydrochloride (100 g, 447 mmol) and piperidin-4-one hydrochloride (73 g, 538 mmol) in ethanol (700 mL) with HCl (100 mL).

  • Reflux overnight → 76% yield of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Step 2 : Sulfonylation

  • Crude pyridoindole (50 g, 200 mmol) reacted with 2-thienylsulfonyl chloride (43 g, 240 mmol) in dichloromethane (500 mL) with triethylamine (33 mL, 240 mmol).

  • Stir at 0°C → room temperature for 12 hours → 68% yield after chromatography.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, indole-H), 7.45–7.20 (m, 4H, thienyl-H), 3.65–3.50 (m, 4H, CH₂), 2.90–2.75 (m, 2H, CH₂).

  • MS (ESI+) : m/z 419.03 [M+H]⁺.

Purity Assessment :

  • HPLC: >98% purity using C18 column (ACN/H₂O gradient).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Hydrazine Cyclization7696.86High
Post-Bromination5292Moderate
Sulfonylation6898High

Industrial-Scale Considerations

  • Cost Efficiency : Pre-brominated hydrazines reduce downstream processing costs.

  • Waste Management : Ethanol and dichloromethane are recycled via distillation.

  • Safety : Exothermic sulfonylation requires controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Core Scaffold Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological/Physical Properties Source/References
6-Bromo-2-(2-thienylsulfonyl)-... Br (6), 2-thienylsulfonyl (2) 425.3 (calc.) Industrial-grade purity (99%)
8-Methylsulfonyl-... (45k) CH3SO2 (8) 266.3 Synthesized via Fischer indole method; high yield
6-Fluoro-8-methoxy-... (45b) F (6), OCH3 (8) 264.7 By-product in synthesis; fluorinated derivatives often enhance metabolic stability
8-Bromo-2-methyl-... Br (8), CH3 (2) 265.16 Catalogued with industrial availability
2-Methyl-... (5094-12-2) CH3 (2) 186.26 Base scaffold; minimal substitution

Functional Group Impact on Activity

  • Sulfonyl Groups : The 2-thienylsulfonyl group in the target compound differs from the methylsulfonyl group in 45k. Sulfonyl groups generally improve solubility and serve as hydrogen bond acceptors, critical for CFTR binding .
  • Halogenation : Bromine at position 6 (target compound) vs. bromine at position 8 (8-Bromo-2-methyl-...). Positional halogenation affects steric interactions; bromine at position 6 may better accommodate hydrophobic pockets in CFTR .
  • Thiophene vs. Benzothiadiazole : The related compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-... (CAS: 1010898-29-9) replaces thiophene with a benzothiadiazole ring, which could alter π-π stacking and redox properties .

Biological Activity

6-Bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the indole derivative class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

  • Molecular Formula : C15H13BrN2O2S2
  • Molecular Weight : 397.3 g/mol
  • IUPAC Name : 6-bromo-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
  • InChI Key : CALJGQOJINFXCL-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC15H13BrN2O2S2
Molecular Weight397.3 g/mol
IUPAC Name6-bromo-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
InChI KeyCALJGQOJINFXCL-UHFFFAOYSA-N

The biological activity of 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure enables it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various therapeutic effects.

Biological Activities

Research indicates that compounds structurally related to 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that indole derivatives can act as inhibitors of key oncogenic pathways. The bromine atom and thienylsulfonyl group in this compound may enhance its potency against cancer cell lines.
  • Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial effects against various pathogens. The thienyl group is often associated with increased biological activity against bacteria and fungi.
  • Enzyme Inhibition : The compound may serve as an effective inhibitor for specific enzymes involved in disease processes. For instance, it could inhibit farnesyltransferase, which is implicated in cancer progression.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study demonstrated that indole derivatives could significantly inhibit cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thienyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.

Comparative Analysis

When comparing 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with similar compounds:

CompoundActivity TypeNotes
Indole-3-acetic acidPlant hormoneSimpler structure; less potent
6-BromoindoleAntimicrobialSimilar brominated structure
Thieno[3,2-b]indoleAnticancerShares thienyl group; different core

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